

Elenbecestat MISSION AD Trials: A Technical Troubleshooting Guide

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Compound of Interest

Compound Name: Elenbecestat

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This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the discontinued **Elenbecestat** MISSION AD clinical trials. The information is presented in a question-and-answer format to directly address potential questions arising from the trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What were the **Elenbecestat** MISSION AD trials?

The MISSION AD program consisted of two identical global Phase 3 clinical trials, MISSION AD1 (NCT02956486) and MISSION AD2 (NCT03036280).^{[1][2][3]} These were multicenter, placebo-controlled, double-blind, parallel-group studies designed to evaluate the efficacy and safety of the oral BACE1 inhibitor, **Elenbecestat**, in individuals with early Alzheimer's disease.^{[2][4]} The trials enrolled approximately 2,100 patients with mild cognitive impairment (MCI) or mild Alzheimer's disease with confirmed brain amyloid pathology.^{[2][4]}

Q2: Why were the **Elenbecestat** MISSION AD trials discontinued?

The MISSION AD trials were discontinued in September 2019 based on the recommendation of an independent Data Safety Monitoring Board (DSMB).^{[1][2][3][4]} The DSMB concluded that the trials demonstrated an "unfavorable risk-benefit ratio".^{[1][2][3][4][5]}

Q3: What were the specific findings that led to the unfavorable risk-benefit assessment?

The primary reasons for the unfavorable risk-benefit assessment were a lack of efficacy and a worse adverse event profile compared to placebo. One report from the 2021 Alzheimer's Association International Conference stated there was "no evidence of a treatment effect on CDR-SB or ADCOMS for **elenbecestat** in the early terminated MissionAD program".^[1] Furthermore, a key finding was a transient worsening of cognition in the **Elenbecestat** group. Specifically, at the 6-month assessment, patients receiving **Elenbecestat** showed cognitive worsening on the ADAS-Cog11 and the ADAS-Cog14 Word List scales. While this effect appeared to resolve by the 12-month assessment, it contributed to the overall negative risk-benefit profile.^[1]

Data Presentation

While comprehensive, tabulated data from the MISSION AD Phase 3 trials have not been publicly released, the following tables summarize the key characteristics and available outcomes from the program.

Table 1: MISSION AD Trials - Study Design

Parameter	Description
Trial Identifiers	MISSION AD1 (NCT02956486), MISSION AD2 (NCT03036280)[1][2][3]
Phase	3[1][2][3][4]
Study Design	Multicenter, randomized, double-blind, placebo-controlled, parallel-group[2][4]
Patient Population	~2,100 individuals with early Alzheimer's disease (Mild Cognitive Impairment or mild AD) with confirmed brain amyloid pathology[2][4]
Intervention	Elenbecestat (50 mg, once daily)[1]
Comparator	Placebo[1]
Treatment Duration	Planned for 24 months[1]
Primary Endpoint	Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) at 24 months[1][2]
Secondary Endpoints	Alzheimer's Disease Composite Score (ADCOMS), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Mini-Mental State Examination (MMSE), Functional Activities Questionnaire (FAQ)[1]

Table 2: Summary of Available Efficacy and Safety Findings from MISSION AD

Endpoint	Finding
Primary Efficacy Endpoint (CDR-SB)	No evidence of a treatment effect was observed. [1]
Secondary Efficacy Endpoint (ADCOMS)	No evidence of a treatment effect was observed. [1]
Cognitive Effects (ADAS-Cog11, ADAS-Cog14 Word List)	Cognitive worsening was observed in the Elenbecestat group at 6 months, which resolved by 12 months.[1]
Overall Safety Profile	The adverse event profile for Elenbecestat was worse than that of the placebo group.[6]

Experimental Protocols

Patient Selection and Randomization:

Participants in the MISSION AD trials were individuals diagnosed with early Alzheimer's disease, including those with mild cognitive impairment due to AD and the early stages of mild AD dementia.[1] A key inclusion criterion was the confirmation of amyloid pathology in the brain.[2][4] A total of 2,209 patients were randomized in a 1:1 ratio to receive either a 50 mg oral dose of **Elenbecestat** or a placebo once daily.[1]

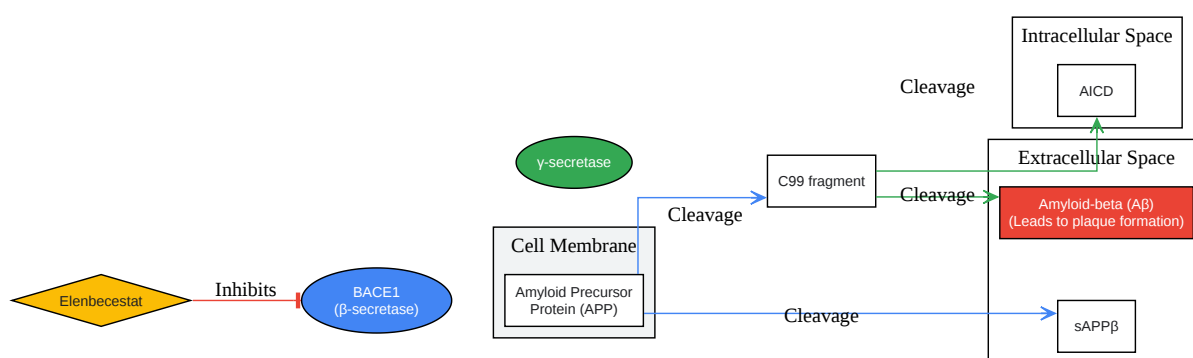
Efficacy and Safety Assessments:

The primary measure of efficacy was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at 24 months.[1][2] Secondary endpoints included several other validated scales to assess cognitive and functional decline, such as the ADCOMS, ADAS-Cog, MMSE, and FAQ.[1] Safety was monitored through the recording of all adverse events, with a particular focus on treatment-emergent adverse events.

Mechanism of Action and Experimental Workflow

Elenbecestat's Mechanism of Action: BACE1 Inhibition

Elenbecestat is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A β) peptides. By inhibiting BACE1, **Elenbecestat** was designed to reduce the production of A β , thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease.

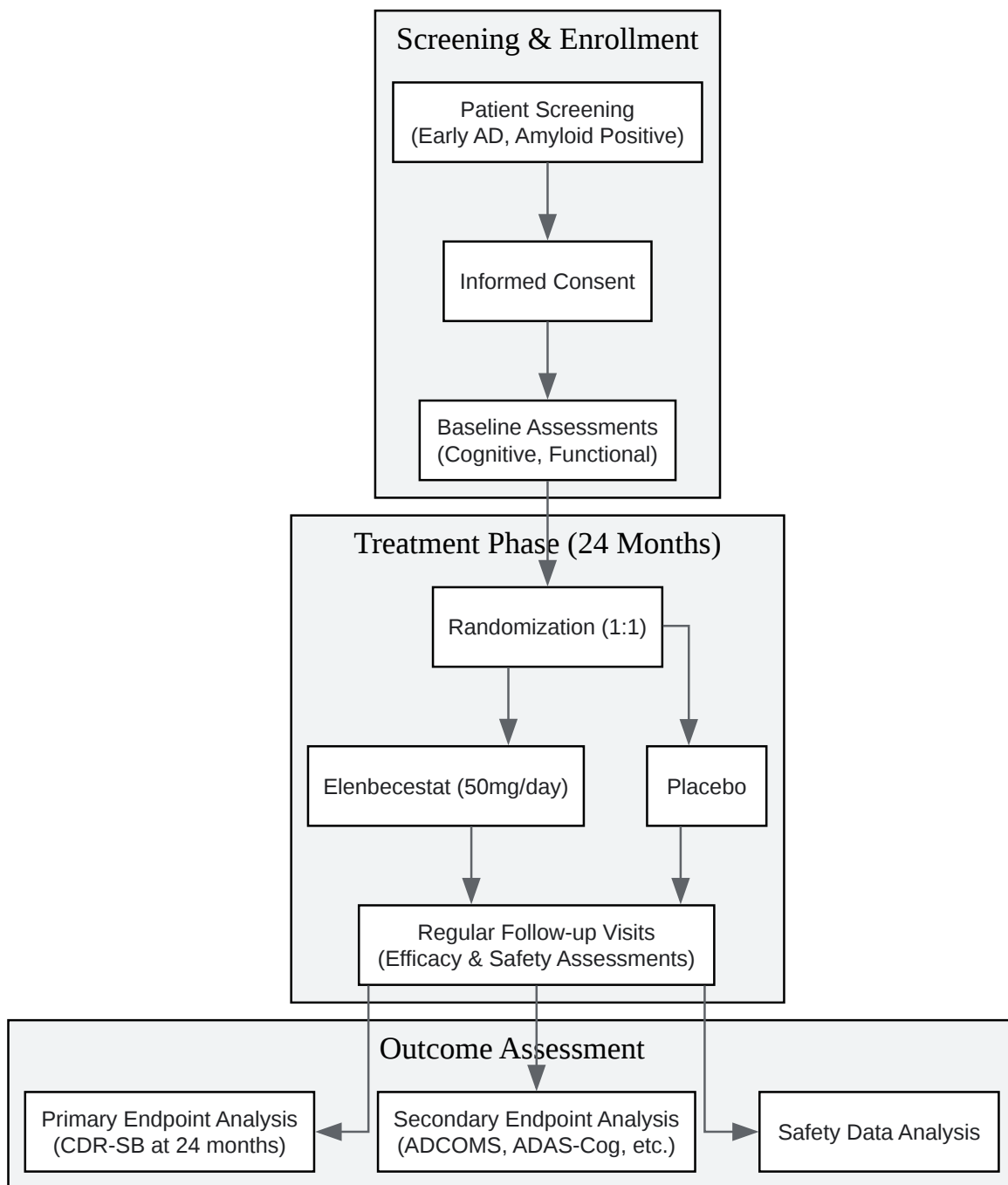


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Caption: **Elenbecestat** inhibits BACE1, a key enzyme in the amyloidogenic pathway.

MISSION AD Trial Workflow

The workflow of the MISSION AD trials followed a standard protocol for Phase 3 clinical studies in Alzheimer's disease.



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Caption: Workflow of the **Elenbecestat** MISSION AD clinical trials.

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